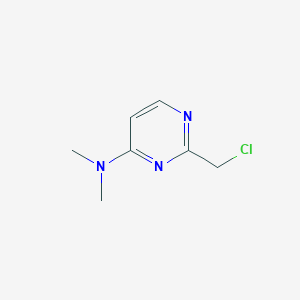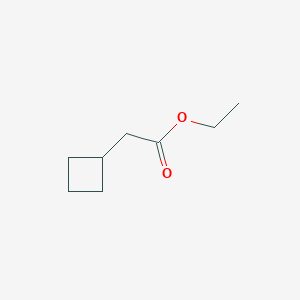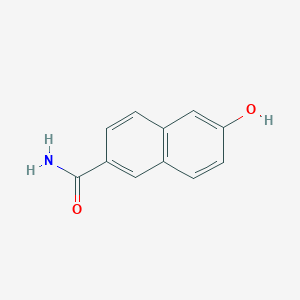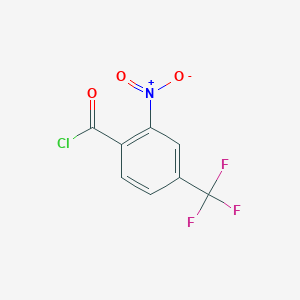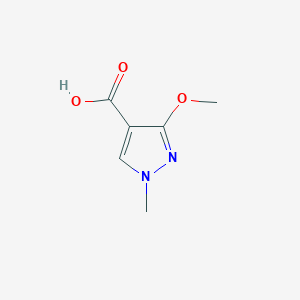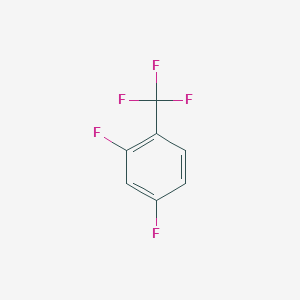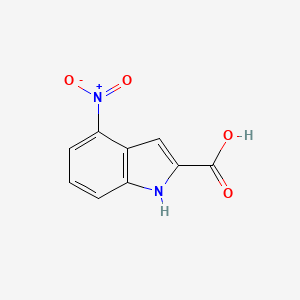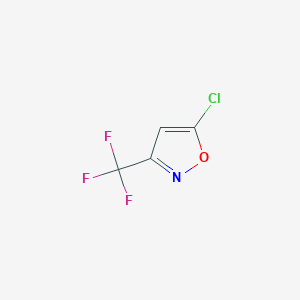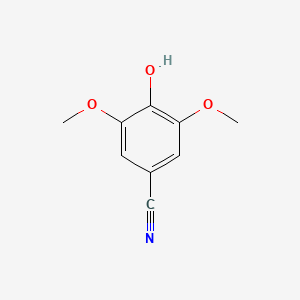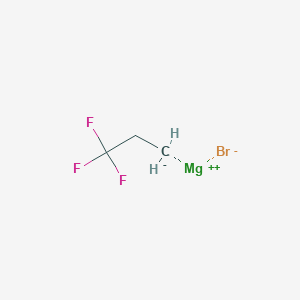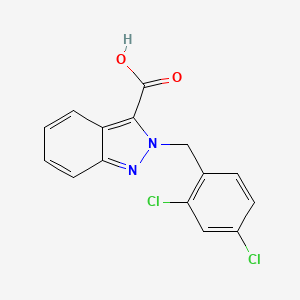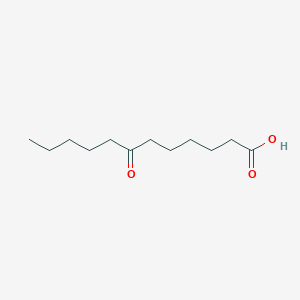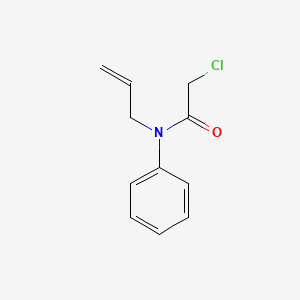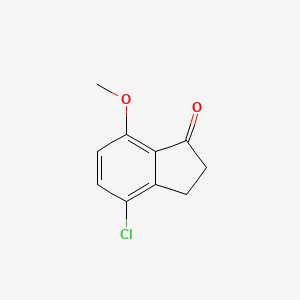
4-氯-7-甲氧基-1-茚满酮
描述
4-Chloro-7-methoxy-1-indanone is a chemical compound . It is a derivative of 1-indanone, which is a prominent motif found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of 1-indanones, including 4-Chloro-7-methoxy-1-indanone, has been extensively studied . More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methoxy-1-indanone is similar to that of 4-Methoxy-1-indanone . The molecular formula is C10H10O2, with an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .Chemical Reactions Analysis
The chemical reactions involving 1-indanones have been widely studied . The Nazarov reaction, which employs α,β-unsaturated ketones as substrates, is commonly used . Other reactions include the Diels–Alder reaction and the Friedel–Crafts reaction .科学研究应用
Antiviral and Antibacterial Agents
Scientific Field
Medicinal Chemistry and Pharmacology
Summary of Application
4-Chloro-7-methoxy-1-indanone has been studied for its potential as an antiviral and antibacterial agent. Its structure allows for interaction with various biological targets, potentially inhibiting the replication of viruses and the growth of bacteria.
Methods of Application
Experimental procedures typically involve the synthesis of the compound followed by in vitro assays to test its efficacy against specific viral strains or bacterial cultures. Parameters such as IC50 (the concentration required to inhibit 50% of the viral activity) are crucial.
Results
While specific data on 4-Chloro-7-methoxy-1-indanone is limited, related 1-indanone derivatives have shown promise in preliminary studies, with some compounds exhibiting significant inhibitory effects on viral replication and bacterial growth .
Anticancer Drugs
Scientific Field
Oncology and Chemical Biology
Summary of Application
The compound’s potential to act as an anticancer drug is based on its ability to interfere with cellular processes that are dysregulated in cancer cells, such as cell cycle progression and apoptosis.
Methods of Application
Research involves synthesizing the compound and testing its cytotoxicity against various cancer cell lines using assays like MTT or flow cytometry to determine its ability to induce cell death.
Results
Indanone derivatives have been found to exhibit cytotoxic activity against a range of cancer cell lines, suggesting that 4-Chloro-7-methoxy-1-indanone could also possess similar properties .
Alzheimer’s Disease Treatment
Scientific Field
Neuropharmacology
Summary of Application
This compound is being explored for its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.
Methods of Application
Studies often involve the use of animal models or cell cultures to assess the neuroprotective effects of the compound, looking at markers of neurodegeneration and cognitive function.
Results
Related indanone compounds have shown potential in reducing markers of neurodegeneration and improving cognitive function in preclinical models .
Cardiovascular Drugs
Scientific Field
Cardiovascular Pharmacology
Summary of Application
4-Chloro-7-methoxy-1-indanone may have applications in cardiovascular diseases due to its potential effects on blood vessels and heart muscle cells.
Methods of Application
Research includes in vitro and in vivo studies to evaluate the compound’s effects on endothelial function, blood pressure regulation, and cardiac contractility.
Results
While specific studies on this compound are not detailed, analogs have demonstrated beneficial effects in preclinical studies, indicating a potential for cardiovascular applications .
Agricultural Chemicals (Insecticides, Fungicides, Herbicides)
Scientific Field
Agrochemistry
Summary of Application
The compound’s chemical properties suggest it could be effective as an agricultural chemical, controlling pests and diseases in crops.
Methods of Application
Field trials and laboratory tests are conducted to assess the efficacy and safety of the compound when used as an insecticide, fungicide, or herbicide.
Results
Studies on similar compounds have shown effectiveness in controlling various agricultural pests and diseases, which implies that 4-Chloro-7-methoxy-1-indanone could serve a similar role .
Advanced Biofuels
Scientific Field
Renewable Energy and Green Chemistry
Summary of Application
4-Chloro-7-methoxy-1-indanone is being researched for its potential use in the production of advanced biofuels through pyrolysis bio-oil upgrading.
Methods of Application
The compound’s energetic properties are analyzed using calorimetric techniques and computational studies to determine its suitability as a biofuel precursor.
Results
Research on methyl- and methoxy-substituted indanones has shown that these compounds have favorable energetic effects, which could make them suitable for biofuel applications .
Organic Functional Materials
Scientific Field
Material Science
Summary of Application
4-Chloro-7-methoxy-1-indanone is being explored for its use in organic functional materials due to its potential electronic properties, which could be beneficial in developing new materials for electronics.
Methods of Application
The compound is synthesized and incorporated into material matrices, followed by testing its electrical conductivity, stability, and compatibility with other materials in electronic devices.
Results
Indanone derivatives are largely employed as organic functional materials, including OLEDs, dyes, and fluorophores, indicating that 4-Chloro-7-methoxy-1-indanone could also be used in these applications .
Synthesis of Fused and Spirocyclic Compounds
Scientific Field
Organic Chemistry
Summary of Application
This compound serves as a key intermediate in the synthesis of various fused and spirocyclic compounds, which are important in pharmaceuticals and natural products.
Methods of Application
Recent advancements in cyclization of the 1-indanone core have been achieved, allowing for the construction of complex polycyclic structures through various synthetic methodologies.
Results
The annulations involving 1-indanones have led to the formation of biologically relevant compounds and natural products, such as plecarpenene and atlanticone C, which exhibit significant biological activities .
Catalytic Asymmetric Synthesis
Scientific Field
Synthetic Chemistry
Summary of Application
4-Chloro-7-methoxy-1-indanone is utilized in catalytic asymmetric synthesis, which is crucial for producing enantiomerically pure substances used in drugs and other fine chemicals.
Methods of Application
The compound is used in reactions that require high stereocontrol, often involving metal-catalyzed or metal-free methodologies to develop chiral centers.
Results
Indanones have played a significant role in the development of catalytic asymmetric synthesis, suggesting that 4-Chloro-7-methoxy-1-indanone could contribute to this field .
Antioxidant Properties
Scientific Field
Biochemistry
Summary of Application
The antioxidant properties of 4-Chloro-7-methoxy-1-indanone are being studied for their potential to protect cells from oxidative stress, which is implicated in various diseases.
Methods of Application
Biochemical assays are used to evaluate the compound’s ability to scavenge free radicals and protect biomolecules from oxidative damage.
Results
Related indanone compounds have demonstrated antioxidant properties, which could imply similar benefits for 4-Chloro-7-methoxy-1-indanone .
Hypoglycemic Agents
Scientific Field
Endocrinology
Summary of Application
Research is being conducted on the hypoglycemic effects of 4-Chloro-7-methoxy-1-indanone, which could be useful in managing blood sugar levels in diabetes.
Methods of Application
The compound is tested in animal models of diabetes to assess its impact on blood glucose levels and insulin sensitivity.
Results
Indanone derivatives have shown hypoglycemic effects in preclinical studies, suggesting a potential application for 4-Chloro-7-methoxy-1-indanone in diabetes treatment .
Anti-inflammatory Agents
Scientific Field
Immunology
Summary of Application
The anti-inflammatory potential of 4-Chloro-7-methoxy-1-indanone is being explored for its ability to modulate inflammatory responses in various conditions.
Methods of Application
Studies involve the use of cell-based assays and animal models to evaluate the compound’s effect on inflammatory markers and pathways.
Results
Indanone compounds have been proven to possess anti-inflammatory properties, which could extend to 4-Chloro-7-methoxy-1-indanone .
安全和危害
The safety data sheet for 7-Methoxy-1-indanone, a similar compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
属性
IUPAC Name |
4-chloro-7-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMIALISJFLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562555 | |
| Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-1-indanone | |
CAS RN |
99183-99-0 | |
| Record name | 4-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
